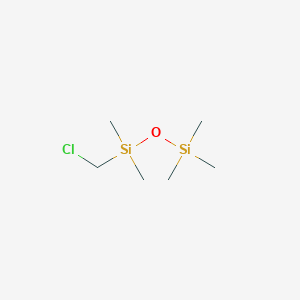

Chloromethylpentamethyldisiloxane

Description

Significance and Role in Advanced Materials Science

The primary role of Chloromethylpentamethyldisiloxane in advanced materials science lies in its function as a precursor and a functionalizing agent. Its incorporation into polymer matrices can impart desirable properties such as thermal stability, hydrophobicity, and tailored surface characteristics.

The reactivity of the chloromethyl group allows for a variety of chemical modifications, making it a valuable tool for material scientists. For instance, functionalized siloxanes are instrumental in creating hybrid organic-inorganic materials. These materials can exhibit novel properties and find applications in diverse fields. One area of significant interest is the modification of surfaces. Organic chlorosilanes are frequently used to create coatings on silicon and glass surfaces. wikipedia.org

Furthermore, the principles of using functionalized silanes extend to the development of advanced nanocomposites. For example, the functionalization of graphene oxide with silanes has been shown to enhance its compatibility with polymer matrices like epoxy resins, leading to nanocomposites with improved thermal and mechanical properties. While not directly mentioning this compound, this research highlights the potential of similar functionalized silanes in creating high-performance materials. The ability to tailor the surface of nanomaterials is crucial for their effective integration and dispersion within a host material, a role for which chloromethyl-functionalized siloxanes are well-suited.

Historical Context of Chlorosilane Reactivity Studies

The journey into the world of organosilicon chemistry began in the 19th century. The first synthesis of an organosilicon compound is credited to Charles Friedel and James Crafts in 1863. However, the industrial-scale production and widespread application of organosilicon compounds, particularly silicones, took off in the mid-20th century.

A pivotal moment in the history of chlorosilane reactivity was the development of the "Direct Process" for the synthesis of methylchlorosilanes. This process, involving the reaction of methyl chloride with a silicon-copper alloy, produces key monomers like dimethyldichlorosilane, a primary building block for polydimethylsiloxane (B3030410) (PDMS). wikipedia.org

Another significant milestone was the discovery and development of hydrosilylation in the mid-1940s. This reaction, which involves the addition of a silicon-hydride bond across an unsaturated bond, became a cornerstone of organosilicon chemistry. mdpi.com While not directly a reactivity study of the chloro- group, the development of hydrosilylation expanded the toolkit for creating functionalized silanes and polysiloxanes, indirectly influencing the applications of compounds like this compound. The ability to create a wide variety of organofunctional silanes opened the door to a vast range of new materials with tailored properties.

Scope of Academic Inquiry for Functional Polysiloxanes

The academic interest in functional polysiloxanes is broad and continues to expand, driven by their remarkable versatility and the potential to create materials with precisely controlled properties. Polysiloxanes are known for their unique combination of an inorganic, flexible siloxane backbone (Si-O-Si) and organic side groups. This hybrid nature gives rise to properties such as high thermal stability, low glass transition temperature, and biocompatibility.

Modern research often focuses on the synthesis of novel functional polysiloxanes with specific end-groups or side-chains to create materials for advanced applications. For example, research into block copolymers containing polysiloxane segments explores their self-assembly into ordered nanostructures, which can be utilized in areas like nanolithography or drug delivery.

Furthermore, the development of "smart" or responsive materials based on functional polysiloxanes is a vibrant area of academic inquiry. These materials can change their properties in response to external stimuli such as temperature, pH, or light. The ability to introduce functional groups, for which this compound can be a precursor, is key to designing such responsive systems. The academic community continues to explore new synthetic routes, characterization techniques, and applications for this important class of polymers, ensuring that the field of functional polysiloxanes remains at the forefront of materials science innovation.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H17ClOSi2 |

| Molecular Weight | 196.82 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176-178 °C |

| Density | 0.93 g/cm³ |

| Refractive Index | 1.417 |

Note: The properties listed are typical values and may vary slightly depending on the source and purity.

Research Findings on the Reactivity of Chloromethyl-Functionalized Siloxanes

| Research Focus | Key Finding |

| Relative Reactivities | A study comparing the reactivity of Chloromethyltrimethylsilane and this compound found differences in their reaction rates, highlighting the influence of the overall molecular structure on the reactivity of the chloromethyl group. acs.org |

| Hydrolysis | The reaction of methylchlorosilanes with water leads to the formation of siloxanes and hydrogen chloride. The stoichiometry of the reaction determines whether linear polymers or cyclic compounds are formed. wikipedia.org |

| Functionalization of Surfaces | Organochlorosilanes are widely used to functionalize surfaces like glass and silicon, creating a stable, covalently bonded organic layer that modifies surface properties such as hydrophobicity. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSWSTDGLWZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938083 | |

| Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-83-1 | |

| Record name | 17201-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylpentamethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis strategies focus on the selective functionalization of the readily available pentamethyldisiloxane (B44630). These methods are often favored for their atom economy and potentially shorter reaction sequences.

The most direct conceptual approach to chloromethylpentamethyldisiloxane is the chlorination of pentamethyldisiloxane. This process typically involves the substitution of a hydrogen atom on one of the methyl groups with a chlorine atom. Given the stability of the siloxane bond (Si-O-Si), the primary targets for chlorination are the methyl groups attached to the silicon atoms.

The reaction is generally a free-radical substitution, initiated by ultraviolet (UV) light or heat. rsc.orgmasterorganicchemistry.com In this process, a chlorine molecule (Cl₂) is homolytically cleaved to generate two highly reactive chlorine radicals (Cl•). masterorganicchemistry.com These radicals can then abstract a hydrogen atom from a methyl group on the pentamethyldisiloxane, forming a silylmethyl radical and hydrogen chloride (HCl). The silylmethyl radical subsequently reacts with another chlorine molecule to yield the desired this compound and a new chlorine radical, thus propagating the chain reaction. libretexts.orglibretexts.org

A significant challenge in this direct chlorination is controlling the selectivity. The reaction can lead to a mixture of products, including multiply chlorinated species and isomers where chlorination occurs at different methyl groups. wikipedia.org Reaction conditions such as temperature, reaction time, and the molar ratio of reactants must be carefully controlled to maximize the yield of the desired monosubstituted product. Gas-phase chlorination, where the reactants are in the vapor state, can offer better control over the reaction compared to liquid-phase chlorination.

Table 1: Typical Conditions for Direct Chlorination of Methylsilanes

| Parameter | Condition | Reference |

| Reaction Type | Free-radical photochlorination | rsc.orgmasterorganicchemistry.com |

| Initiator | UV light or heat | masterorganicchemistry.com |

| Reactants | Methylsilane, Chlorine (Cl₂) | |

| Phase | Gas or Liquid | |

| Temperature | 50-80 °C (Gas-phase) | |

| Key Challenge | Controlling selectivity, avoiding polychlorination | wikipedia.org |

This table presents generalized conditions based on the chlorination of related methylsilanes.

While photo-initiated radical chlorination is a common method, catalytic approaches can also be employed to facilitate the chloromethylation of siloxanes. In industrial settings, catalysts are often used to improve reaction rates and selectivity. For instance, in the "direct process" for producing methylchlorosilanes, copper catalysts are crucial. nih.gov Although this process synthesizes the silane (B1218182) monomers rather than functionalizing a pre-formed disiloxane (B77578), the principles of catalytic activation of C-H bonds are relevant.

For direct chloromethylation, catalysts can help to lower the energy barrier for the reaction and potentially direct the chlorination to a specific site. However, finding a catalyst that selectively activates a C-H bond on a methyl group of pentamethyldisiloxane without promoting cleavage of the siloxane bond or other side reactions is a significant challenge. Research in the broader field of C-H activation continues to seek catalysts that can achieve such selective functionalization.

Indirect Synthetic Routes

Indirect synthetic routes offer greater control over the final structure of the molecule by building it from carefully chosen precursors. These methods often involve multiple steps but can provide higher yields of the pure, desired product.

A common indirect strategy involves the condensation reaction between two different silane precursors. One precursor provides the chloromethyl functionality, while the other completes the disiloxane backbone. A plausible multi-step synthesis of this compound could involve the reaction of chloromethyldimethylchlorosilane with trimethylsilanol (B90980).

In this reaction, the hydroxyl group of trimethylsilanol attacks the silicon atom of chloromethyldimethylchlorosilane, leading to the formation of a Si-O-Si bond and the elimination of hydrogen chloride. A base, such as pyridine (B92270) or a tertiary amine, is typically used to scavenge the HCl byproduct and drive the reaction to completion.

The reaction is as follows: (CH₃)₃SiOH + ClSi(CH₃)₂CH₂Cl --(Base)--> (CH₃)₃Si-O-Si(CH₃)₂CH₂Cl + HCl

This method provides excellent control over the placement of the chloromethyl group, as its position is predetermined by the choice of the starting chlorosilane.

Another potential multi-step approach involves the controlled hydrolysis of a mixture of chlorosilanes. For example, co-hydrolysis of chloromethyldimethylchlorosilane and trimethylchlorosilane could, in principle, yield this compound among other products. However, controlling the stoichiometry and reaction conditions to favor the desired unsymmetrical disiloxane over symmetrical byproducts ((CH₃)₃Si-O-Si(CH₃)₃ and ClCH₂ (CH₃)₂Si-O-Si(CH₃)₂CH₂Cl) can be challenging.

This approach focuses on creating a key intermediate, a silane containing a chloromethyl group, which is then used to build the final disiloxane. A primary method for introducing functional groups onto a silane is through hydrosilylation. lew.ro This involves the addition of a Si-H bond across a carbon-carbon double bond, typically catalyzed by a platinum complex such as Karstedt's catalyst. lew.royoutube.com

A potential route could involve the hydrosilylation of a molecule containing both a vinyl group and a group that can be converted to a chloromethyl group. However, a more direct derivatization involves starting with a silane that already contains the chloromethyl group. For instance, chloromethyldimethylsilane (ClCH₂Si(CH₃)₂H) can be synthesized and then reacted with a suitable partner to form the disiloxane.

The synthesis of functionalized silanes can also be achieved through Grignard reactions. For example, reacting a chlorosilane with a Grignard reagent derived from a chloromethyl-containing compound can introduce the desired functionality.

Table 2: Comparison of Indirect Synthetic Routes

| Method | Precursors | Key Transformation | Advantages | Disadvantages |

| Condensation | Trimethylsilanol, Chloromethyldimethylchlorosilane | Si-O-Si bond formation | High selectivity, good control of structure | Requires synthesis of precursors, generates HCl |

| Hydrosilylation | Functionalized alkene, Hydrosilane | Si-C bond formation | Atom economical, mild conditions | Requires specific functional groups on precursors |

Mechanistic Investigations of Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields.

The direct chlorination of pentamethyldisiloxane proceeds via a free-radical chain mechanism . rsc.orgmasterorganicchemistry.com This mechanism consists of three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat. libretexts.orglibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of the siloxane, forming a stable HCl molecule and a highly reactive silylmethyl radical (•CH₂Si(CH₃)₂-O-Si(CH₃)₃). This radical then reacts with another Cl₂ molecule to form the product, this compound, and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a silylmethyl radical, or two silylmethyl radicals. libretexts.org

The mechanism for the condensation reaction in the indirect synthesis involves a nucleophilic attack of the oxygen atom of the silanol's hydroxyl group on the silicon atom of the chlorosilane. The presence of a base facilitates the removal of the proton from the hydroxyl group, making the oxygen a better nucleophile, and also neutralizes the HCl that is formed.

The hydrosilylation reaction, catalyzed by platinum complexes, is generally understood to proceed through the Chalk-Harrod mechanism or a related catalytic cycle. This involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by the coordination of the alkene. Migratory insertion of the alkene into the Pt-Si or Pt-H bond then occurs, followed by reductive elimination to yield the final product and regenerate the catalyst.

Radical Processes in Chloromethylsilane Formation

The formation of chloromethylsilanes, key precursors to this compound, can be achieved through radical reactions. libretexts.org These reactions are characterized by the presence of intermediates with unpaired electrons, known as radicals. chemistrytalk.org

The industrial synthesis of chloromethylsilanes is predominantly carried out via the Müller-Rochow process. This process involves reacting elemental silicon with chloromethane (B1201357) under the catalytic influence of copper at temperatures ranging from 250 to 300 °C. uni-wuppertal.de The reaction is highly exothermic and requires careful temperature control to achieve high yields of the desired product, dichlorodimethylsilane. uni-wuppertal.de The purity of the silicon and the presence of promoters, such as zinc and tin, can significantly influence the reaction rate and selectivity. uni-wuppertal.de

The mechanism of the Müller-Rochow process is believed to proceed through a radical chain reaction. chemistrytalk.org The process is initiated by the homolytic cleavage of the Cl-Cl bond in chlorine gas, often facilitated by UV light or heat, to generate chlorine radicals. libretexts.orgchemistrytalk.org These highly reactive radicals then abstract a hydrogen atom from methane (B114726) to produce a methyl radical (•CH₃) and hydrogen chloride (HCl). libretexts.org The methyl radical subsequently reacts with a silicon-containing species on the copper catalyst surface.

Silyl (B83357) radicals can also be generated through the reduction of chlorosilanes. nih.govthieme-connect.de For instance, the electroreduction of chlorotrimethylsilane (B32843) can produce the corresponding silyl radical. nih.gov These silyl radicals are key intermediates in various synthetic transformations, including hydrosilylation and reduction processes. researchgate.net They readily add to unsaturated systems like alkenes and alkynes, generating carbon-centered radicals that can undergo further reactions. researchgate.net

Nucleophilic Substitution Mechanisms in Siloxane Synthesis

The synthesis of the siloxane bond (Si-O-Si) in this compound is often achieved through nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile, an electron-rich species, attacks an electrophilic silicon center, leading to the displacement of a leaving group.

A common method for forming the siloxane bond is the hydrolysis of chlorosilanes. wikipedia.org This reaction proceeds through the initial formation of a silanol (B1196071) (R₃Si-OH) intermediate. The silanol can then react with another silanol molecule (silanol + silanol pathway) or with a chlorosilane molecule (silanol + chlorosilane pathway) to form the siloxane linkage. wikipedia.org The acid-catalyzed condensation of silanol groups is a widely used method for synthesizing polysiloxanes with various architectures. mdpi.com

The reactivity of the silicon atom in siloxanes makes it susceptible to attack by nucleophiles. researchgate.net The presence of water can accelerate this nucleophilic attack. researchgate.net For example, the reaction between bis(chloromethyl)tetramethyldisiloxane and a nucleophile can be influenced by the electronic structure of the siloxane bond. The electronegative chlorine atoms draw electron density from the C-Si bond, which in turn encourages the non-bonding electrons of the oxygen atom to participate in conjugation with the d-orbitals of the silicon atoms. mdpi.com

The SN2 (bimolecular nucleophilic substitution) reaction is a common mechanism in organosilicon chemistry. youtube.comdalalinstitute.com In an SN2 reaction, the nucleophile attacks the substrate while the leaving group departs simultaneously, occurring in a single, concerted step. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Thermal Rearrangement Studies

Thermal rearrangements can occur in chloromethyl-containing silicon compounds, influencing the final product distribution. Studies on the thermal rearrangement of chloromethylsilanes have shown that these reactions can proceed through different pathways. researchgate.net One such pathway involves the migration of a chlorine atom from a carbon atom to an adjacent silicon atom, accompanied by the simultaneous migration of a hydrogen atom from the silicon to the carbon, proceeding through a double three-membered ring transition state. researchgate.net

The energy barriers for these rearrangements can be calculated using computational methods like density functional theory (DFT). For example, the energy barriers for the thermal rearrangement of chloromethylsilane, (chloromethyl)dimethylsilane, and (chloromethyl)vinylsilane have been calculated to be 217.4, 201.6, and 208.7 kJ mol⁻¹, respectively. researchgate.net These studies indicate that the presence of alkyl substituents on the silicon atom can affect the energy barrier of the rearrangement. researchgate.net

The pyrolysis of polysiloxanes can also lead to the formation of various products through complex reaction mechanisms. For instance, the pyrolysis of polydimethylsiloxane (B3030410) (PDMS) can generate dimethylsilanone (Me₂Si=O) via a four-centered transition state. researchgate.net This process involves the intramolecular attack of an oxygen atom on a neighboring silicon atom. researchgate.net The thermal degradation of PDMS can also produce cyclic oligomers like hexamethylcyclotrisiloxane (B157284) (HMCTS). researchgate.net

Table 1: Calculated Energy Barriers for Thermal Rearrangement of Chloromethylsilanes

| Compound | Energy Barrier (kJ mol⁻¹) |

| Chloromethylsilane | 217.4 |

| (Chloromethyl)dimethylsilane | 201.6 |

| (Chloromethyl)vinylsilane | 208.7 |

Data sourced from theoretical studies on thermal rearrangement reactions. researchgate.net

Computational Prediction of Synthesis Pathways

Computational chemistry plays a significant role in predicting and understanding the synthesis pathways of complex molecules like this compound. hydrophobe.orgnih.govresearchgate.net Methods such as ab initio molecular dynamics (AIMD) and density functional theory (DFT) allow for the investigation of reaction mechanisms and the prediction of reaction outcomes. acs.orgnih.gov

Computational approaches can be used to model the electronic structure of molecules and to calculate the energies of reactants, transition states, and products. researchgate.net This information is crucial for determining the feasibility and selectivity of a particular reaction pathway. For instance, DFT calculations have been used to study the adsorption of alkyltriethoxysilanes on surfaces, revealing the formation of covalent Si-O-Si bonds. hydrophobe.org

Retrosynthesis analysis, a computer-assisted approach, can be employed to design synthetic routes to a target molecule by working backward from the product. nih.govresearchgate.net These programs utilize databases of known reactions and reaction rules to propose plausible synthetic steps. nih.govresearchgate.net While powerful, these methods are continually being improved to enhance their accuracy and predictive power. nih.gov

The prediction of reaction conditions is another area where computational methods are being applied. nih.gov By understanding the thermodynamics and kinetics of a reaction, it is possible to optimize parameters such as temperature, pressure, and catalyst choice to maximize the yield of the desired product. uni-wuppertal.de

Reactivity and Functionalization Studies

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the silicon atom and the inherent polarity of the C-Cl bond make the chloromethyl group an active site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of novel organosilicon derivatives.

The reaction of chloromethylpentamethyldisiloxane with amines provides a direct route to aminomethyl-functionalized disiloxanes. The lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in a classic SN2 reaction, displacing the chloride ion. savemyexams.comyoutube.com

The initial reaction with a primary amine (R-NH₂) results in the formation of a secondary amine derivative. However, the reaction often does not stop at monosubstitution. The resulting secondary amine is itself a nucleophile and can react with another molecule of this compound. youtube.comchemguide.co.uk This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the chloromethylsiloxane is used. youtube.com To favor the formation of the primary substitution product (a secondary amine), a large excess of the initial amine is typically employed. savemyexams.com

Table 1: Products of Amination Reactions

| Reactant | Product Structure | Product Name |

|---|---|---|

| Primary Amine (RNH₂) | (CH₃)₃Si-O-Si(CH₃)₂-CH₂-NHR | N-Alkyl-1-(pentamethyldisiloxanyl)methanamine |

This table represents the expected products from the nucleophilic substitution reaction between this compound and various amines.

This compound can react with carboxylate salts, such as sodium acetate, to yield acetoxy derivatives. In this nucleophilic substitution reaction, the carboxylate anion acts as the nucleophile, displacing the chloride from the chloromethyl group. This reaction is a common method for forming ester linkages. libretexts.org

The process typically involves dissolving the this compound in a suitable solvent and treating it with a salt of the desired carboxylic acid. The resulting product is an acetoxymethylpentamethyldisiloxane, which incorporates an ester functionality into the siloxane molecule.

The reaction of this compound with sodiomalonic esters is a classic example of malonic ester synthesis, a powerful C-C bond-forming reaction. wikipedia.orglibretexts.orgpressbooks.pub Diethyl malonate is first deprotonated with a base like sodium ethoxide to form a stabilized enolate, referred to as sodiomalonic ester. This enolate is a soft nucleophile that readily attacks the chloromethyl group, displacing the chloride ion and forming a new carbon-carbon bond. masterorganicchemistry.com

The resulting product is a substituted malonic ester, which can be further modified. For instance, hydrolysis of the ester groups followed by decarboxylation yields a carboxylic acid with a chain extended by the disiloxane (B77578) moiety. youtube.com This pathway offers a versatile route to create more complex organosilicon structures. If desired, a second, different alkyl group can be added to the malonic ester before hydrolysis and decarboxylation. pressbooks.pubyoutube.com

Table 2: Malonic Ester Synthesis with this compound

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Diethyl malonate, Sodium Ethoxide | Sodio-diethyl malonate |

| 2. Alkylation | This compound | Diethyl 2-((pentamethyldisiloxanyl)methyl)malonate |

This table outlines the key steps and intermediates in the reaction of this compound with a malonic ester.

The potential for intramolecular cyclization exists for derivatives of this compound. If the chloromethyl group reacts with a nucleophile that is part of a molecule also containing a second reactive site, subsequent intramolecular reactions can lead to the formation of cyclic organosilicon compounds. For example, if a derivative is synthesized where the terminal silicon atom of the disiloxane is functionalized with a group capable of reacting with the now-modified chloromethyl group, ring closure could be induced. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principle of intramolecular cyclization is a known strategy in organic and organometallic synthesis for creating ring structures. researchgate.netnih.gov

Polymerization and Oligomerization

The structure of this compound allows it to be incorporated into larger polymer chains, imparting the reactive chloromethyl functionality to the resulting material.

This compound can serve as a comonomer in polycondensation reactions to synthesize functionalized polysiloxanes. sci-hub.senih.gov Polysiloxanes are typically formed through the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclic siloxanes. nih.govsci-hub.ru By introducing a difunctional analogue of this compound (e.g., with a reactive group on the other end of the molecule) or by using it in controlled polymerization reactions, a polymer can be created where the chloromethyl group is a pendant side chain. utoronto.caresearchgate.net

These pendant chloromethyl groups on the resulting polysiloxane backbone serve as reactive sites for post-polymerization modification. This allows for the grafting of various functional groups onto the polymer, tailoring its properties for specific applications such as creating specialty elastomers, coatings, or membranes. utoronto.caresearchgate.net

Influence of Initiator Systems on Polymerization Kinetics

The polymerization of organosilicon compounds is critically dependent on the choice of the initiator system, which dictates the reaction mechanism, rate, and the properties of the resulting polymer. While this compound itself is a linear disiloxane and not a monomer for chain-growth polymerization in the traditional sense, its chloromethyl functionality allows it to be incorporated into polymer structures or to initiate the polymerization of other monomers. The kinetics of such processes are governed by the initiator type.

Thermal initiators are compounds that decompose upon heating to generate reactive species, typically free radicals, which can initiate polymerization. Common classes of thermal initiators include azo compounds and organic peroxides. jove.com The rate of decomposition of a thermal initiator, and thus the rate of initiation, is highly dependent on temperature. The efficiency of these initiators is often discussed in terms of their half-life (t½), which is the time required for 50% of the initiator to decompose at a specific temperature.

In the context of organosilicon systems, thermal initiators can be used in processes like radical-induced cationic frontal polymerization, where the thermal decomposition of a radical thermal initiator (RTI) can trigger the polymerization of monomers like epoxides. oclc.org While not directly polymerizing this compound, a thermal initiator could be used to graft polymer chains from the disiloxane by abstracting a hydrogen atom or by using the chloromethyl group in subsequent reactions. The choice of initiator would be dictated by the desired reaction temperature and the solvent system used.

Table 1: Examples of Common Thermal Radical Initiators

| Initiator Class | Example Compound | Typical Decomposition Temperature Range |

|---|---|---|

| Azo Compounds | 2,2'-Azobis(isobutyronitrile) (AIBN) | 60-80 °C |

| Organic Peroxides | Benzoyl Peroxide (BPO) | 70-90 °C |

Photoinitiators are compounds that, upon absorption of light (typically UV or visible), generate reactive species capable of initiating polymerization. This method offers spatial and temporal control over the initiation process. Photoinitiators are generally classified into two types:

Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to yield free radicals. Examples include acylphosphine oxides and benzoin (B196080) derivatives.

Type II Photoinitiators (H-abstraction): These initiators require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon photoexcitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, creating the initiating radical.

In organosilicon chemistry, photopolymerization can be used for various applications, including the curing of silicone-based coatings and adhesives. The chloromethyl group in this compound could potentially be involved in photo-initiated processes, for instance, by participating in charge-transfer complexes or by being a site for subsequent photo-grafting reactions.

Redox initiation systems consist of at least two components, an oxidizing agent and a reducing agent, which react to produce free radicals at temperatures lower than those required for thermal initiators. This allows for polymerization at or near room temperature. A classic example is the Fenton reagent (Fe²⁺/H₂O₂).

Redox systems are particularly useful in emulsion polymerization. For organosilicon systems, redox initiators can be employed for graft copolymerization onto a polysiloxane backbone. For instance, a redox pair could initiate the polymerization of a vinyl monomer, which then propagates and grafts onto a polysiloxane chain. The kinetics of redox-initiated polymerization are influenced by the concentration of both the oxidizing and reducing agents, the reaction temperature, and the pH of the medium.

Mechanisms of Polymerization in Organosilicon Systems

The primary mechanism for producing high molecular weight polysiloxanes is the ring-opening polymerization (ROP) of cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). oup.com this compound, being a linear siloxane, does not undergo ROP itself but can act as a chain-terminating agent or an end-capper in such polymerizations, thereby controlling the molecular weight and introducing the chloromethyl functionality at the chain end.

The main ROP mechanisms are:

Anionic Ring-Opening Polymerization: This is a well-controlled, living polymerization method initiated by strong bases like alkali metal hydroxides, silanolates, or organolithium reagents. oclc.org The propagation proceeds via a silanolate active center. This method allows for the synthesis of well-defined block copolymers and end-functionalized polymers with narrow molecular weight distributions. oclc.orgelsevierpure.com A compound like this compound could be used as a terminating agent to introduce a chloromethyl group at the end of a polysiloxane chain.

Cationic Ring-Opening Polymerization: Initiated by strong protic or Lewis acids, this mechanism involves propagation via a tertiary silyloxonium ion. Cationic ROP is often more complex than its anionic counterpart, with side reactions such as backbiting (leading to the formation of cyclic oligomers) and chain redistribution being more common. oup.com

Another important mechanism in organosilicon chemistry is polycondensation . This involves the reaction of difunctional monomers, such as dichlorosilanes or dialkoxysilanes, which hydrolyze to form silanols. oup.comlibretexts.org These silanols then condense to form siloxane bonds, releasing water. libretexts.org While this method is less controlled than living ROP, it is a fundamental process in silicone chemistry.

Control over Polymer Architecture and Molecular Weight

Control over the final polymer structure is crucial for tailoring material properties. In polysiloxane synthesis, several strategies are employed to control molecular weight and architecture:

Molecular Weight Control: In living polymerizations like anionic ROP, the number-average molecular weight (Mn) can be precisely controlled by the molar ratio of the monomer to the initiator. The use of end-capping agents, or chain transfer agents, is another key strategy. For example, adding a specific amount of this compound to a living anionic ROP of D₃ would terminate the growing chains, allowing for predictable control over the final molecular weight and ensuring the polymer is end-capped with a chloromethyl functional group.

Architectural Control:

Block Copolymers: Sequential addition of different cyclic siloxane monomers in a living anionic polymerization allows for the synthesis of well-defined diblock or multiblock copolymers. oclc.orgmdpi.com

Graft Copolymers: These can be prepared by "grafting from", "grafting to", or "grafting through" methods. A polysiloxane backbone containing reactive sites, such as chloromethyl groups, can be used to initiate the polymerization of another monomer ("grafting from"). mdpi.com Alternatively, pre-formed polymer chains can be attached to the polysiloxane backbone ("grafting to"). rsc.org

Table 2: Strategies for Controlling Polysiloxane Architecture

| Architecture | Synthetic Strategy | Role of a Functional Siloxane |

|---|---|---|

| End-functionalized Polymer | Living polymerization followed by termination with a functional agent. | This compound can act as a terminating agent. |

| Block Copolymer | Sequential monomer addition in a living polymerization. | A chloromethyl-functional macroinitiator could be used to start the polymerization of a second block. |

Advanced Functionalization Strategies

The chloromethyl group (-CH₂Cl) on this compound is a highly versatile functional handle for post-polymerization modification. Its reactivity is primarily based on the susceptibility of the carbon-chlorine bond to nucleophilic substitution. This allows for the introduction of a wide array of other functional groups, enabling the creation of specialized materials.

A primary functionalization route is nucleophilic substitution , where the chlorine atom is displaced by a nucleophile (Nu⁻):

R₃Si-...-Si(CH₃)₂-CH₂Cl + Nu⁻ → R₃Si-...-Si(CH₃)₂-CH₂Nu + Cl⁻

This reaction pathway can be used to attach various moieties to the siloxane unit:

Amination: Reaction with amines yields amino-functionalized siloxanes, which can improve adhesion and act as curing agents.

Etherification: Reaction with alkoxides or phenoxides produces ether linkages.

Esterification: Reaction with carboxylate salts leads to the formation of esters.

Thiolation: Reaction with thiolates introduces sulfur-containing groups.

Azidation: Substitution with sodium azide (B81097) (NaN₃) yields an azidomethyl group (-CH₂N₃). This group is extremely useful as it can undergo "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach a wide variety of molecules with high efficiency and selectivity.

Another advanced strategy involves using the chloromethyl group to create a macroinitiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) . The C-Cl bond can be activated by a transition metal complex (e.g., a copper-ligand complex) to generate a radical that initiates the polymerization of vinyl monomers, leading to the formation of well-defined graft copolymers. This "grafting from" approach allows for precise control over the length and density of the grafted chains.

Derivatization for Chelating Ligand Incorporation

The chloromethyl group in this compound is a reactive site amenable to nucleophilic substitution reactions, making it a prime candidate for the synthesis of siloxane-based chelating agents. These specialized molecules can selectively bind to metal ions, finding applications in areas such as metal extraction, catalysis, and sensor technology.

A primary route to imbue this compound with chelating properties is through amination. The reaction with ammonia (B1221849) or primary and secondary amines displaces the chloride ion, forming an aminomethyl-substituted disiloxane. For instance, the reaction with ammonia can yield (aminomethyl)pentamethyldisiloxane. This foundational transformation opens the door to a variety of more complex chelating structures.

Further reaction of the newly introduced amino group with other reagents can create multidentate ligands capable of forming stable complexes with metal ions. For example, a subsequent reaction with a molecule containing carboxylic acid or phosphonic acid groups can lead to aminocarboxylate or aminophosphonate ligands, respectively. These functional groups, in concert with the nitrogen atom, can effectively coordinate with a range of metal ions.

A notable example involves the reaction with ethylenediamine (B42938). This reaction can proceed to form a ligand where the ethylenediamine moiety is attached to the pentamethyldisiloxane (B44630) backbone. Such a ligand would possess two nitrogen donor atoms, capable of chelating metal ions. The general principle of this derivatization is the stepwise construction of a chelating framework anchored to the siloxane unit. The siloxane component, in turn, imparts properties such as solubility in nonpolar solvents and surface activity.

| Reactant | Product | Potential Chelating Functionality |

| Ammonia | (Aminomethyl)pentamethyldisiloxane | Primary amine for further functionalization |

| Ethylenediamine | Ethylenediamine-functionalized pentamethyldisiloxane | Bidentate N,N-ligand |

| Diethylamine | (Diethylaminomethyl)pentamethyldisiloxane | Tertiary amine ligand |

Table 1: Examples of Derivatization Reactions for Chelating Ligand Incorporation

Grafting onto Polymer Surfaces for Property Modification

The modification of polymer surfaces is a critical area of materials science, aiming to enhance properties such as hydrophobicity, biocompatibility, and adhesion without altering the bulk characteristics of the polymer. This compound serves as an effective agent for such modifications through grafting reactions.

The "grafting to" approach is a common strategy where pre-synthesized polymer chains are attached to a substrate. In the context of this compound, this involves reacting the chloromethyl group with a functionalized polymer surface. For instance, a polymer with surface hydroxyl or amine groups can undergo a nucleophilic substitution reaction with the chloromethyl group of the disiloxane, leading to the covalent attachment of the pentamethyldisiloxane moiety onto the polymer backbone.

This surface modification can significantly alter the surface properties of the polymer. The presence of the pentamethyldisiloxane grafts typically leads to a decrease in surface energy, resulting in increased hydrophobicity and improved water repellency. This is a desirable characteristic for applications requiring self-cleaning surfaces or reduced friction.

Research has explored the grafting of similar functionalized siloxanes onto various polymers, including polyethylene (B3416737) and fluoropolymers. For example, studies have shown that grafting polydimethylsiloxane (B3030410) (PDMS) onto fluoropolymers can enhance their hydrophobic properties. mdpi.com While specific studies focusing solely on this compound are not abundant in publicly available literature, the principles of reactivity are directly applicable. The grafting of this specific disiloxane would be expected to impart a low surface energy characteristic of silicones.

The extent of surface modification can be controlled by factors such as the concentration of the siloxane, the reaction temperature, and the presence of a catalyst. Characterization of the modified surfaces is typically performed using techniques like contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence of the grafted siloxane and to quantify the changes in surface properties.

| Polymer Substrate | Functional Group on Polymer | Resulting Surface Property |

| Polyethylene (with surface hydroxyls) | -OH | Increased hydrophobicity, lower surface energy |

| Polypropylene (with surface amines) | -NH2 | Improved lubricity, potential for further functionalization |

| Cellulose | -OH | Enhanced water repellency |

Table 2: Potential Polymer Surface Modifications using this compound

Theoretical and Computational Chemistry of Chloromethylpentamethyldisiloxane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties and reaction pathways of molecules. For chloromethylpentamethyldisiloxane, these methods, particularly Density Functional Theory (DFT), provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, research on analogous chlorinated organosilanes offers valuable parallels. For instance, DFT studies on the thermal decomposition of 2-chloroethylsilane (B1173555) have shown that such reactions can proceed through a pathway involving the migration of the chlorine atom. researchgate.net In a similar vein, it is plausible that reactions involving this compound could proceed via mechanisms influenced by the electron-withdrawing nature of the chloromethyl group.

Theoretical calculations on the thermal rearrangement of chloromethylsilane in the presence of a Lewis acid catalyst indicate that the reaction pathway and its activation energy are significantly influenced by the formation of a transition state. researchgate.net This suggests that reactions of this compound, particularly those involving the chloromethyl group, would be sensitive to the reaction conditions and the presence of catalysts.

Studies on Siloxane Bond Character and Reactivity

The nature of the Si-O-Si linkage, or siloxane bond, is a defining feature of disiloxanes. Theoretical studies on bis(chloromethyl)tetramethyldisiloxane, a closely related compound, reveal important aspects of this bond. The presence of electronegative chlorine atoms on the methyl groups influences the electronic environment of the silicon atoms. This, in turn, affects the pπ → dπ interaction between the oxygen and silicon atoms, which imparts a partial double-bond character to the siloxane bond. mdpi.com The electron-withdrawing effect of the chloromethyl group can enhance this double-bond character compared to a non-substituted dimethylsiloxane. mdpi.com

The geometry of the siloxane bond is also a key factor. Quantum chemistry calculations have demonstrated that the energy required to bend the Si-O-Si angle to 180° is remarkably low, around 1.3 kJ/mol. mdpi.com However, deforming it to smaller angles, such as the 109° typical for sp³ hybridization, requires significantly more energy. mdpi.com This flexibility of the siloxane bond angle has profound implications for the conformational freedom and reactivity of this compound.

| Property | Influence of Chloromethyl Group | Reference |

| Siloxane Bond | Enhances partial double-bond character through inductive effects. | mdpi.com |

| Si-O-Si Angle | Exhibits low energy barrier for linearization, contributing to molecular flexibility. | mdpi.com |

| Reactivity | The chloromethyl group acts as a site for nucleophilic substitution. | google.com |

Analysis of Electronic Structure and Bonding

The electronic structure of this compound is characterized by the polar covalent Si-O and Si-C bonds, and the polar C-Cl bond. The electronegativity difference between silicon and oxygen leads to a significant partial positive charge on the silicon atoms and a partial negative charge on the oxygen atom.

A study on chloropentaphenyldisiloxane, while featuring phenyl instead of methyl groups, provides insights into the electronic effects of a chloro-substituent on the disiloxane (B77578) framework. In this molecule, the Si-O bond adjacent to the chlorine-bearing silicon atom was found to be shorter than the other Si-O bond, indicating an electronic influence of the substituent transmitted through the siloxane bridge. mdpi.com It is reasonable to infer that the chloromethyl group in this compound would similarly influence the bond lengths and angles in its vicinity.

The presence of the chloromethyl group introduces a reactive site into the otherwise relatively inert pentamethyldisiloxane (B44630) backbone. The C-Cl bond is susceptible to nucleophilic attack, making this compound a useful intermediate in the synthesis of more complex functionalized siloxanes. google.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. These simulations can provide insights into reaction dynamics and intermolecular forces that govern the macroscopic properties of substances.

Understanding Reaction Dynamics and Pathways

Studies on the hydrosilylation of alkynes with 1,1,3,3-tetramethyldisiloxane, a related disiloxane, have shown how the reaction can be controlled to produce unsymmetrically functionalized products. nih.gov MD simulations could be employed to understand the steric and electronic factors that guide the selectivity of such reactions, providing a dynamic picture that complements the static view from quantum chemical calculations.

Simulation of Intermolecular Interactions

The intermolecular interactions of this compound are a combination of van der Waals forces from the methyl groups and dipole-dipole interactions arising from the polar Si-O and C-Cl bonds. MD simulations can quantify these interactions and predict how molecules pack in the condensed phase.

In a study of chloropentaphenyldisiloxane, Hirshfeld surface analysis, which is often complemented by MD simulations, revealed the presence of weak C-H···π and C-H···Cl hydrogen bond-like interactions that direct the crystal packing. mdpi.com For this compound, which lacks the phenyl groups for C-H···π interactions, one would expect the C-H···Cl interactions and dipole-dipole forces to be the dominant directional intermolecular forces, alongside the ubiquitous van der Waals interactions.

MD simulations of poly(dimethyl-co-diphenyl)siloxane have shown that the incorporation of different functional groups significantly affects chain dynamics and intermolecular packing. researchgate.netrsc.org By analogy, the chloromethyl group in this compound would be expected to influence the local structure and dynamics of the liquid state, potentially leading to different packing arrangements and transport properties compared to unsubstituted pentamethyldisiloxane.

Predictive Modeling for Reactivity and Transformations

Predictive modeling has emerged as a powerful tool in chemical research, enabling the anticipation of reaction outcomes and the properties of molecules. In the context of this compound, these models are instrumental in understanding its reactivity, particularly the influence of the chloromethyl group and the siloxane backbone.

Computational studies on related functionalized disiloxanes have utilized methods like Hirshfeld surface analysis to investigate intermolecular interactions, which are crucial for understanding the bulk properties and reactivity of these compounds. For instance, studies on chloropentaphenyldisiloxane have highlighted the role of C–H···π and C–H···Cl hydrogen bond interactions in its crystal structure. While not directly on this compound, these findings suggest that similar weak intermolecular forces likely play a significant role in its condensed-phase behavior.

Furthermore, Density Functional Theory (DFT) has been employed to study the thermal degradation of polysiloxanes containing chloromethyl groups. These studies determine the structures of reactants, transition states, and products, providing a detailed picture of the decomposition pathways at a molecular level. nih.gov Such computational analyses can predict the stability and degradation products of this compound under various conditions.

The reactivity of the Si-O-Si bond and the C-Cl bond in this compound are of particular interest. Computational models can predict the susceptibility of these bonds to nucleophilic or electrophilic attack, guiding the design of synthetic transformations. For example, understanding the electronic properties of the silicon and carbon atoms bonded to chlorine is key to predicting the regioselectivity of reactions. Photoelectron spectroscopy studies on Si-substituted (chloromethyl)silanes have shown that the interaction between the silicon 3d-orbitals and the chlorine lone pair influences the molecule's ionization potential, a key parameter in determining reactivity. mdpi.com

Machine Learning Applications in Organosilicon Chemistry

The advent of machine learning (ML) has revolutionized the field of chemistry by enabling the prediction of molecular properties and reaction outcomes from large datasets. In organosilicon chemistry, ML models are being developed to accelerate the discovery and optimization of new materials and reactions. nih.gov

Neural networks and support vector machines have been successfully used to predict the molecular structures of organosilicon oligomers from mass spectrometry data. nih.gov These models can achieve high classification and regression accuracies, providing valuable tools for characterizing complex mixtures of organosilicon compounds. nih.gov For a compound like this compound, ML models could be trained to predict its physical properties, such as boiling point and viscosity, based on its molecular descriptors.

The application of ML extends to predicting the reactivity and potential environmental risks of organosilicon compounds. By analyzing molecular and fragment ions, ML models can speculate on the persistent, bio-accumulative, and toxic potentials of these chemicals. nih.gov This predictive capability is crucial for assessing the environmental impact of compounds like this compound.

A significant challenge in applying ML to chemistry is the need for large, high-quality datasets. The development of curated databases of experimental reaction data is crucial for training robust and accurate models. researchgate.net The table below illustrates the types of data that can be used to train ML models for predicting properties of organosilicon compounds.

| Input Descriptors (Features) | Predicted Property (Target) | Machine Learning Model | Reported Accuracy |

| Molecular/Fragment Ions, Relative Abundance | Main/Branch Chain Structures | Neural Network, Support Vector Machine | Accuracies = 0.750-0.804 nih.gov |

| Molecular Descriptors | Persistent, Bio-accumulative, Toxic (PBT) Potentials | Neural Networks | MSE = 0.002-0.017 nih.gov |

| Experimental and Chemical Descriptors | Catalytic Reaction Yield | Supervised Machine Learning | R2 test score of 90% researchgate.net |

| Physicochemical Descriptors | Skin Irritation/Corrosion Potential | Extreme Gradient Boosting (XGB) | Accuracy = 0.73-0.81 nih.gov |

Table 1: Examples of Machine Learning Applications in Chemical Property Prediction.

AI-driven Optimization of Synthetic Routes

The optimization of reaction conditions is another area where AI is making a significant impact. Machine learning models can be trained on experimental data to predict how factors like temperature, solvent, and catalyst affect the yield and selectivity of a reaction. beilstein-journals.org This allows for the in-silico optimization of synthetic procedures, reducing the need for extensive and time-consuming laboratory experimentation. For the synthesis of this compound, an AI could suggest the optimal conditions to maximize the yield and purity of the final product.

| AI-driven Task | Methodology | Potential Application for this compound |

| Retrosynthesis Planning | Deep Learning, Graph Neural Networks | Proposing efficient synthetic routes from simple precursors. |

| Reaction Condition Optimization | Machine Learning (e.g., Bayesian Optimization) | Identifying optimal temperature, solvent, and catalyst for synthesis. |

| Novel Reaction Discovery | Generative Models | Suggesting new reactions for the functionalization of the C-Cl or Si-O-Si bonds. |

| Automated Synthesis | Integration with Robotic Platforms | Autonomous synthesis and optimization of this compound. |

Advanced Applications and Derivatives in Chemical Research

Precursors for Novel Organosilicon Compounds

The strategic placement of a reactive chloromethyl group on a stable pentamethyldisiloxane (B44630) framework makes chloromethylpentamethyldisiloxane a valuable starting material for the synthesis of more complex organosilicon structures. Researchers have utilized this compound to create strained ring systems and as a fundamental unit in the construction of intricate macromolecules.

Synthesis of Strained Ring Systems

This compound has been identified as a key precursor in the synthesis of strained four-membered ring systems containing silicon, such as 1,1,3,3-tetramethyl-1,3-disilacyclobutane. While various synthetic routes to this class of compounds exist, a notable method involves an intramolecular Wurtz-type coupling reaction of a derivative of this compound. This process typically involves the use of a metal, such as magnesium, to facilitate the cyclization. The proposed mechanism for the formation of related disilacyclobutanes suggests the generation of a transient intermediate that dimerizes to form the strained ring structure.

The synthesis of such strained rings is of significant interest due to their unique chemical reactivity, which can be exploited for further chemical transformations and polymerizations. The ring strain in these molecules makes them susceptible to ring-opening reactions, providing a pathway to linear polysiloxanes with specific repeating units.

Building Blocks for Complex Macromolecules

The reactivity of the chloromethyl group in this compound allows for its incorporation into larger, more complex macromolecular architectures, including star-shaped polymers and block copolymers.

Star-Shaped Polymers: While direct synthesis of star-shaped polymers using this compound as the core molecule is not extensively documented, the principle of using multi-functionalized silicon compounds as cores is well-established. mdpi.comresearchgate.net For instance, star-shaped polymers have been synthesized using multi-functional hydrogen cyclosiloxanes which are then linked to polymer arms via hydrosilylation. google.com Similarly, chloromethyl-substituted silsesquioxanes have been utilized as cores for the growth of low-generation dendritic systems. rsc.org These examples suggest a viable pathway where this compound could be functionalized to act as a core for the synthesis of star-shaped polymers.

Block Copolymers: The synthesis of block copolymers containing polysiloxane segments has been achieved through living polymerization techniques, such as anionic ring-opening polymerization (AROP). gelest.commdpi.comgelest.com In this method, a functional initiator is used to polymerize cyclic siloxane monomers. While specific examples detailing the use of this compound as a direct initiator are not prevalent, its derivatives could potentially serve this role. For instance, a functionalized chlorosilane can be used to terminate a living polymer chain, introducing a reactive site for further polymerization of a different monomer block. researchgate.net This approach allows for the creation of well-defined block copolymers with a polysiloxane segment and another polymer block, leading to materials with a combination of properties from both components.

Functional Materials Development

The unique properties of organosilicon compounds, such as hydrophobicity, thermal stability, and low surface energy, make them ideal for the development of advanced functional materials. This compound has been explored as a key ingredient in surface coatings and as a modifier for polymeric materials.

Surface Coating Applications

The ability of this compound to impart desirable surface properties has led to its investigation in various coating applications, including hydrophobic and anti-fouling coatings.

Anti-Fouling Coatings: The accumulation of marine organisms on submerged surfaces, known as biofouling, is a significant issue for maritime industries. imo.orgsciencepublishinggroup.com Silicone-based coatings are a prominent class of non-toxic, anti-fouling solutions. mdpi.comgoogle.comresearchgate.net These coatings function by creating a low-energy, slippery surface that makes it difficult for marine organisms to attach. While specific formulations containing this compound are not detailed in the available literature, its properties align with the requirements for an effective component in such coatings. The reactive chloromethyl group could be used to anchor the siloxane to the surface or to incorporate other anti-fouling moieties.

A table summarizing the properties of surfaces treated with related silane (B1218182) compounds is presented below:

| Silane Treatment | Substrate | Water Contact Angle (°) | Reference |

| Hexamethyldisilazane (HMDS) | Alumina | 94.9 | researchgate.net |

| Not specified | pHEMA-MAA Hydrogel | > 90 | nih.gov |

Modifiers for Polymeric Materials

The incorporation of this compound into polymer matrices can significantly alter their physical and chemical properties. It can be used as an adhesion promoter or to modify the bulk properties of materials like silicone elastomers.

Adhesion Promoters: Silane coupling agents are frequently used to improve the adhesion between dissimilar materials, such as an inorganic filler and an organic polymer matrix. gelest.com The chloromethyl group on this compound can react with functional groups on a polymer, while the siloxane portion can interact favorably with an inorganic surface, thus bridging the interface and enhancing adhesion.

Influence on Thermal and Mechanical Properties: The addition of functional siloxanes can impact the thermal and mechanical properties of silicone polymers. For instance, modifications to the polymer backbone can affect the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com While specific data on the effect of this compound is limited, studies on related functional polysiloxanes have shown that the introduction of different side groups can alter the thermal degradation kinetics of the polymer. researchgate.net This suggests that this compound could be used to tune the thermal stability and mechanical response of silicone elastomers for specific applications.

A table summarizing the effects of modifiers on the properties of silicone rubber is presented below:

| Modifier | Polymer | Effect on Property | Reference |

| Polyborosiloxane Gel | Silicone Rubber | Increased damping performance | mdpi.com |

| Functional Groups | Polysiloxanes | Altered thermal degradation kinetics | researchgate.net |

Fundamental Contributions to Organosilicon Chemistry

The study of the reactions of this compound has contributed to the fundamental understanding of organosilicon chemistry, particularly in the area of nucleophilic substitution at the silicon atom. The presence of the chloromethyl group provides a reactive site for a variety of transformations, allowing for the investigation of reaction mechanisms and the relative reactivity of different organosilicon compounds.

The hydrolysis of silyl (B83357) chlorides to form silanols is a classic example of nucleophilic substitution at silicon and is a key step in the production of silicone polymers. csbsju.edu The study of the kinetics and mechanisms of such reactions involving chloromethyl-substituted siloxanes provides valuable insights into the electronic and steric effects that govern the reactivity of these compounds. researchgate.net While detailed mechanistic studies specifically focused on this compound are not extensively reported, the principles derived from the study of analogous chlorosilanes are applicable. csbsju.edu The interplay between the inductive effect of the chloromethyl group and the properties of the disiloxane (B77578) backbone influences the susceptibility of the silicon centers to nucleophilic attack, making it an interesting model compound for fundamental studies in organosilicon chemistry.

Understanding Structure-Reactivity Relationships

The reactivity of the chloromethyl group in this compound is a focal point of research, particularly in comparison to simpler analogs like chloromethyltrimethylsilane. The presence of the disiloxane moiety introduces specific electronic and steric factors that modulate the reactivity at the carbon-chlorine bond.

Research into the reactions of chloromethyl-substituted silanes has revealed that the nature of the silicon-containing group significantly influences the reaction pathways. For instance, in nucleophilic substitution reactions, the electron-releasing nature of the trimethylsilylmethyl group ((CH₃)₃SiCH₂-) can affect the stability of transition states. The pentamethyldisiloxanylmethyl group ((CH₃)₃SiOSi(CH₃)₂CH₂-) in this compound is expected to exert a different electronic influence due to the presence of the oxygen atom, which can impact the electron density at the reactive carbon center.

A comparative study on the electronic and steric effects of the pentamethyldisilanyl group versus the trimethylsilyl (B98337) group highlighted that while the electronic influences on carbocationic intermediates were similar, the steric bulk of the pentamethyldisilanyl group could lead to higher stereoselectivity in certain reactions. frontiersin.org This suggests that the larger size of the pentamethyldisiloxanyl group in this compound plays a crucial role in directing the stereochemical outcome of its reactions.

The reactivity of chloromethyl silanes is also highly dependent on the reaction conditions and the nature of the attacking species. For example, studies on the reactions of chloromethyl silanes with hydrated silica (B1680970) surfaces have shown that the stereochemistry of the activated transition state largely controls the selectivity of the reaction. nih.govacs.org This principle is directly applicable to understanding how this compound might interact with surfaces or large biomolecules.

The general mechanism for nucleophilic substitution at the chloromethyl group can proceed via an Sₙ2 pathway, where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. google.comnih.govnih.gov The rate and success of this reaction are influenced by the strength of the nucleophile and the steric hindrance around the electrophilic carbon. nih.gov The bulky pentamethyldisiloxane group can sterically hinder the backside attack required for an Sₙ2 reaction, potentially slowing it down compared to less hindered chloromethylsilanes.

| Compound Name | Chemical Formula |

| This compound | C₆H₁₇ClOSi₂ |

| Chloromethyltrimethylsilane | C₄H₁₁ClSi |

Exploration of Novel Catalytic Strategies

The unique structure of this compound makes it a promising candidate for the development of novel catalytic systems. The reactive chloromethyl group can be functionalized to introduce catalytically active moieties, while the siloxane backbone can provide desirable physical properties such as solubility in non-polar solvents and thermal stability.

One emerging area is the use of functionalized siloxanes in organocatalysis. nih.govrsc.orgnih.gov While direct use of this compound as a catalyst is not prominent, it serves as a precursor for catalysts. The chloromethyl group can be converted to various functional groups, such as amines or phosphines, which are known to be effective organocatalysts. For instance, siloxane-amines can be used to prepare amidine or guanidine-functionalized siloxane catalysts for crosslinking reactions. google.com

Another avenue of exploration is in the realm of supported catalysis. The siloxane backbone can act as a soluble or insoluble support for transition metal catalysts. wikipedia.org By attaching ligands to the chloromethyl group, it is possible to create siloxane-supported catalysts that combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Research has shown that siloxane-supported palladium and platinum complexes exhibit good catalytic activity for hydrosilylation reactions. wikipedia.org

Furthermore, the interaction of the silicon atoms in the siloxane chain with certain reagents can lead to interesting catalytic cycles. Lewis acids are known to activate substrates by withdrawing electron density, and silicon-containing compounds can act as Lewis acids in certain contexts. nih.govyoutube.comgoogle.com While not a strong Lewis acid itself, derivatives of this compound could be designed to have enhanced Lewis acidity, potentially enabling novel catalytic transformations. For example, Lewis basic salts have been shown to promote coupling reactions of organosilanes with aromatic electrophiles. nih.gov

The development of catalysts for specific reactions, such as the synthesis of siloxanes, is an active area of research. While this compound is a product of siloxane synthesis, its derivatives could potentially be used to catalyze the formation of other specialized polysiloxanes. The functionalization of the chloromethyl group allows for the introduction of specific catalytic sites onto a polysiloxane chain, leading to materials with tailored catalytic properties.

| Precursor/Derivative | Potential Catalytic Application | Relevant Research Area |

| Amine-functionalized siloxane | Organocatalysis (e.g., base-catalyzed reactions) | Organocatalysis |

| Phosphine-functionalized siloxane | Ligand for transition metal catalysis (e.g., cross-coupling reactions) | Homogeneous/Supported Catalysis |

| Siloxane-supported metal complex | Hydrosilylation, cross-coupling | Supported Catalysis |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing chloromethylpentamethyldisiloxane in laboratory settings?

- Synthesis typically involves controlled siloxane condensation reactions under inert atmospheres. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) to track byproduct formation and using fractional distillation for purification . Experimental protocols must detail reagent stoichiometry, solvent selection, and safety measures for handling chlorinated precursors. Reproducibility requires explicit documentation of temperature, pressure, and catalyst conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming molecular structure. Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. Cross-referencing spectral data with literature ensures accuracy .

Q. What analytical techniques are recommended for studying the compound’s reactivity in siloxane-based polymers?

- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Kinetic studies using UV-Vis spectroscopy or HPLC can track reaction pathways. Researchers should validate results against control experiments to isolate variables like moisture or oxygen interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Systematic meta-analysis of existing studies should categorize discrepancies by experimental conditions (e.g., heating rates, sample size). Factorial design experiments can isolate factors like trace impurities or measurement techniques. Theoretical modeling (e.g., density functional theory) may explain stability variations at molecular levels .

Q. What strategies optimize reaction yields in this compound synthesis while minimizing hazardous byproducts?

- Design of Experiments (DoE) methodologies, such as response surface modeling, identify optimal reagent ratios and reaction times. Green chemistry principles (e.g., solvent-free conditions or bio-based catalysts) reduce waste. Real-time monitoring via in-situ Raman spectroscopy enhances process control .

Q. How should researchers address gaps in understanding the compound’s role in cross-linking silicone elastomers?

- Comparative studies using dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) can correlate cross-link density with mechanical properties. Advanced imaging techniques (e.g., cryo-TEM) visualize network formation. Literature reviews must prioritize peer-reviewed studies over unverified databases to ensure credibility .

Q. What methodological frameworks are suitable for evaluating this compound’s environmental impact in academic research?

- Life cycle assessment (LCA) models quantify environmental footprints from synthesis to disposal. Ecotoxicity assays (e.g., Daphnia magna tests) evaluate biodegradation pathways. Researchers should align hypotheses with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and theoretical rigor .

Methodological Best Practices

- Data Validation : Triangulate results using multiple analytical techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments .

- Literature Review : Use citation-tracking tools (e.g., Google Scholar) to prioritize high-impact studies and avoid reliance on non-peer-reviewed sources .

- Ethical Reporting : Disclose limitations in sample purity or instrumentation sensitivity to prevent overgeneralization of findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.